4-Methyl-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
4-Methyl-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with the molecular formula C4H4ClNO2S2 . It is a low melting solid that appears white to yellow to brown in color . This compound is primarily used in research and industrial applications due to its reactivity and functional properties.
Scientific Research Applications
4-Methyl-1,3-thiazole-5-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-1,3-thiazole-5-sulfonyl chloride. For instance, it is recommended to be stored at a temperature of 28°C . Contact with water liberates toxic gas , indicating that moisture levels could impact its stability and safety.
Safety and Hazards
“4-Methyl-1,3-thiazole-5-sulfonyl chloride” is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
It is known to react with amines to build sulfonamides, efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions .
Cellular Effects
It is known that the compound can cause respiratory irritation . It also causes severe skin burns and eye damage .
Molecular Mechanism
It is known to react with amines to build sulfonamides , which suggests that it may interact with biomolecules through nucleophilic substitution reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
It is known to react with amines to build sulfonamides , suggesting that it may be involved in amine metabolism.
Preparation Methods
4-Methyl-1,3-thiazole-5-sulfonyl chloride can be synthesized through the reaction of thiazole derivatives with sulfonyl chloride . The reaction typically involves the use of a base such as potassium hydroxide (KOH) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
4-Methyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Reagents such as hydrochloric acid and bases like KOH are commonly used in these reactions.
Major Products: The reactions typically yield sulfonamide derivatives and other substituted thiazole compounds.
Comparison with Similar Compounds
4-Methyl-1,3-thiazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
2-Chloro-4-methylthiazole-5-sulfonyl chloride: Similar in structure but with a chlorine atom at the 2-position.
4-Methylthiazole-5-sulfonyl chloride: Lacks the chlorine atom, making it less reactive in certain conditions.
The uniqueness of this compound lies in its specific reactivity and the presence of both methyl and sulfonyl chloride groups, which provide distinct chemical properties and applications.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJUYXVSWZCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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